molecular formula C10H20O3 B3281598 3-Octen-1-ol, acetate CAS No. 7380-48-5

3-Octen-1-ol, acetate

Cat. No.: B3281598
CAS No.: 7380-48-5
M. Wt: 188.26 g/mol
InChI Key: FXMJNYCWEBNARC-IPZCTEOASA-N
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Description

Chemical Identity and Stereochemical Considerations in Research Context

Nomenclature and Isomeric Forms (e.g., (Z)-3-Octen-1-ol, Acetate (B1210297) and (E)-3-Octen-1-ol, Acetate)

3-Octen-1-ol (B8816688), acetate is an organic compound with the chemical formula C₁₀H₁₈O₂. nist.govsmolecule.com It is the acetate ester of 3-octen-1-ol. Due to the presence of a carbon-carbon double bond in the octenyl chain, 3-Octen-1-ol, acetate exists as two geometric isomers, distinguished by the (Z) and (E) notation. These isomers, also referred to as cis and trans respectively, have the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the double bond. nist.govnih.govflavscents.com

The (Z)-isomer, formally known as (Z)-3-Octen-1-ol, acetate or (3Z)-3-Octenyl acetate, is a notable volatile compound found in nature. nist.govchemicalbook.com The (E)-isomer is referred to as (E)-3-Octen-1-ol, acetate or trans-3-octenyl acetate. nih.govflavscents.com Both isomers are recognized for their distinct chemical and physical properties, which are a subject of interest in various research fields.

Table 1: Isomers of this compound

Isomer Systematic Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
(Z)-Isomer [(Z)-oct-3-enyl] acetate (Z)-3-Octen-1-ol acetate, (3Z)-3-Octenyl acetate 69668-83-3 C₁₀H₁₈O₂ 170.25

Relationship to Cognate Compounds (e.g., 1-Octen-3-ol (B46169), 3-Octanone) in Scientific Studies

In scientific research, this compound is often studied in the context of its cognate compounds, which are structurally related and often co-occur in natural systems. The most prominent of these are 1-octen-3-ol and 3-octanone, both of which are C8 compounds. nih.govresearchgate.net

1-Octen-3-ol, also known as mushroom alcohol, is a secondary alcohol that is a significant volatile organic compound (VOC) in many fungi and plants. nih.govjst.go.jp It is recognized as a potent attractant for various insect species. ontosight.aicambridge.org Research has highlighted its antimicrobial properties against certain bacteria and fungi. nih.govjst.go.jp

3-Octanone is a ketone that serves as a volatile signal in various biological interactions. ontosight.aimdpi.com It has been identified as a component of the scent of various plants and is also produced by microorganisms. mdpi.comacs.org Studies have investigated its role as an insect repellent and its potential as a molluscicide. mdpi.comnih.gov The structural similarities and differences between these compounds and this compound are crucial for understanding their distinct biological activities and roles in chemical ecology.

Table 2: Cognate Compounds of this compound

Compound Chemical Class Molecular Formula Key Research Areas
1-Octen-3-ol Secondary Alcohol C₈H₁₆O Insect attractant, Antimicrobial agent, Flavor and fragrance component

Academic Significance and Interdisciplinary Research Landscape

Role as a Model Compound in Volatile Organic Compound Research

Volatile organic compounds (VOCs) play a critical role in mediating interactions between organisms and their environment. researchgate.net this compound and its related C8 compounds are frequently used as model compounds in VOC research due to their widespread presence in nature and their diverse biological activities. researchgate.netnih.gov

Scientific investigations into these compounds contribute to a broader understanding of plant-insect interactions, plant-pathogen interactions, and the chemical language of ecosystems. For instance, research has shown that specific VOCs, including (Z)-3-hexenyl acetate, a compound related to the octenol family, are released by plants in response to herbivory, acting as signals to attract natural enemies of the herbivores. scielo.org.mx The study of compounds like this compound helps to elucidate the complex signaling networks that govern ecological communities.

Foundational Aspects for Chemical Ecology and Synthetic Chemistry

The study of this compound and its isomers is fundamental to the fields of chemical ecology and synthetic chemistry. In chemical ecology, understanding the biosynthesis and perception of these volatile signals provides insights into how organisms communicate and interact. For example, 1-octen-3-ol has been identified as a potent olfactory stimulant and attractant for the tsetse fly, a vector of African trypanosomiasis. cambridge.org This knowledge is crucial for developing novel pest management strategies.

In synthetic chemistry, the synthesis of specific isomers of 3-Octen-1-ol and related compounds is essential for confirming their structure and for conducting detailed biological assays. The development of synthetic routes allows researchers to produce these compounds in high purity, which is necessary to unravel their specific biological functions and to explore their potential applications. jaydevchemicals.com

Properties

IUPAC Name

acetic acid;(E)-oct-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h5-6,9H,2-4,7-8H2,1H3;1H3,(H,3,4)/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMJNYCWEBNARC-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways

Distribution Across Biological Systems

This compound has been identified in a range of organisms, highlighting its role as a significant contributor to natural fragrances and aromas.

Presence in Fungi and Plant Species

3-Octen-1-ol (B8816688), acetate (B1210297) and its related precursor, 1-octen-3-ol (B46169), are well-documented constituents in various fungi and plants. While much of the literature focuses on the more common isomer, 1-octen-3-yl acetate, the presence of 3-octen-1-yl acetate has also been noted. For instance, it is found in Lavandula angustifolia, commonly known as lavender thegoodscentscompany.com. The related compound, 1-octen-3-yl acetate, is a known component of lavender oil and is also found in mushrooms, anise, melons, mint, and thyme fragranceconservatory.comwikipedia.orgventos.com. The presence of these C8 compounds is often associated with the "mushroom-like" or "green" scent profiles of these organisms chemicalbook.com.

Occurrence in Natural Extracts and Fermented Biological Matrices

The primary occurrence of 3-Octen-1-ol, acetate in natural extracts is documented in essential oils, particularly from the lavender family. Various analyses of lavender essential oils have identified octenyl acetate as a component thegoodscentscompany.com. Specifically, it has been detected in Lavandula officinalis (true lavender), lavandin oil 'Abrialis', and lavandin oil 'Grosso' thegoodscentscompany.com. While its direct identification in fermented matrices is less common in the literature, the precursor alcohol, 1-octen-3-ol, has been studied in such contexts. For example, during the fermentation of seaweed (Saccharina japonica), the concentration of 1-octen-3-ol, which contributes to a fishy odor, is significantly reduced mdpi.com. This suggests that the formation and stability of its acetate derivative could also be influenced by fermentation processes.

Below is a table summarizing the natural sources where octenyl acetates have been identified.

Biological SourceSpecies/TypeCompound Identified
PlantLavandula angustifolia (Lavender)3-octen-1-yl acetate
PlantLavandula officinalis (Lavender)1-octen-3-yl acetate
PlantLavandin 'Abrialis'1-octen-3-yl acetate
PlantLavandin 'Grosso'1-octen-3-yl acetate
PlantFerula cupularis (Fennel)1-octen-3-yl acetate
FungiMushrooms1-octen-3-yl acetate

Data sourced from The Good Scents Company and The Fragrance Conservatory.

Elucidation of Enzymatic and Metabolic Routes of Formation

The biosynthesis of this compound is not a direct process but occurs via the formation of its precursor alcohol, an eight-carbon (C8) volatile compound. This formation is a result of the lipoxygenase (LOX) pathway, which degrades polyunsaturated fatty acids.

Lipoxygenase and Hydroperoxide Lyase Catalyzed Mechanisms

The foundational pathway for the synthesis of C8 volatile compounds, including the precursor to this compound, begins with polyunsaturated fatty acids like linoleic acid and linolenic acid researchgate.netwikipedia.org. The process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the insertion of molecular oxygen into the fatty acid chain. This step forms an unstable intermediate known as a fatty acid hydroperoxide nih.govmdpi.com.

Following its formation, this hydroperoxide is rapidly cleaved by a second enzyme, hydroperoxide lyase (HPL) wikipedia.orgnih.gov. This cleavage breaks the carbon chain, yielding shorter-chain volatile compounds. Specifically, the cleavage of a 13-hydroperoxide derived from linoleic acid results in the formation of C8 compounds like 1-octen-3-ol and various aldehydes nih.gov. This alcohol precursor is then available for esterification to its acetate form. This entire enzymatic cascade is often referred to as the LOX-HPL pathway nih.gov.

Involvement of Fatty Acid Oxygenases in Biosynthesis

Lipoxygenases are a class of non-heme iron-containing enzymes that fall under the broader category of fatty acid dioxygenases mdpi.com. These enzymes are responsible for the initial, rate-limiting step in a metabolic cascade that produces a variety of signaling molecules and volatile compounds known as oxylipins researchgate.net. The specific action of these dioxygenases—inserting oxygen at a particular position on the fatty acid backbone—determines the final products. In fungi and plants, this pathway is a primary source of C8 volatiles. For example, in the mushroom Agaricus bisporus, a fatty acid dioxygenase and a hydroperoxide lyase are responsible for the oxidative cleavage of linoleic acid to produce 1-octen-3-ol nih.gov. The subsequent acetylation to form the acetate ester is the final step in the biosynthesis of this compound.

Environmental and Biological Factors Influencing Natural Production and Release

The production and release of this compound and its precursor alcohol are heavily influenced by both environmental and biological triggers. These factors often initiate the enzymatic activity responsible for their synthesis.

A primary trigger for the production of these C8 compounds is physical damage to the organism's tissues. In both fungi and plants, the substrate (fatty acids) and the enzymes (lipoxygenase and hydroperoxide lyase) are typically separated within the intact cell. When the tissue is bruised, cut, or otherwise damaged, this compartmentalization is disrupted, allowing the enzymes to come into contact with their substrates and rapidly produce volatile compounds nih.gov. This is a common defense response in plants against pests and pathogens.

Environmental stressors also play a significant role. Abiotic factors such as temperature, light intensity, and humidity can influence the emission rates of volatile organic compounds from plants mdpi.com. For marine algae, stressors like high temperature can induce the lipoxygenase pathway, leading to the production of 1-octen-3-ol as a defense messenger molecule researchgate.net. It is presumed that similar stressors would analogously affect the production of its acetate derivative in terrestrial plants and fungi.

Advanced Chemical Synthesis and Derivatization Strategies

Stereoselective and Regioselective Synthesis of 3-Octen-1-ol (B8816688), Acetate (B1210297) and Its Isomers

Control over the geometry of the double bond (stereoselectivity) and the position of functional groups (regioselectivity) is paramount in synthesizing specific isomers of 3-octen-1-ol, acetate, such as the (Z)- and (E)-isomers, which may possess distinct properties.

The final step in producing this compound is typically the esterification of 3-octen-1-ol.

Acid-Catalyzed Esterification: Conventional synthesis involves the reaction of 3-octen-1-ol with acetic acid or its derivatives, often using a strong acid catalyst like sulfuric acid. This method, while effective, can require high temperatures and may lead to side reactions or isomerization of the double bond, potentially compromising the stereochemical integrity of the final product.

Enzymatic Esterification: A greener and more selective alternative is biocatalytic esterification using lipases. Lipases are enzymes that can catalyze ester synthesis under mild conditions, often with high selectivity, thereby preserving the original configuration of the alkene. mdpi.com Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, are frequently employed. nih.gov These reactions can be performed in organic solvents or even under solvent-free conditions, where one of the reactants acts as the medium. nih.gov The use of an activated acyl donor, like vinyl acetate, can further drive the reaction to completion. mdpi.com

Table 1: Comparison of Catalytic Methods for Ester Synthesis

Catalyst TypeTypical ConditionsAdvantagesDisadvantages
Acid Catalyst (e.g., H₂SO₄)High temperature, excess reactantsLow cost, readily availableLow selectivity, harsh conditions, potential for side reactions, environmental concerns
Immobilized Lipase (e.g., Novozym 435)Mild temperatures (30-70°C), organic or solvent-free mediaHigh selectivity (chemo-, regio-, and stereo-), mild conditions, reusable catalyst, environmentally friendlyHigher initial cost, potential for enzyme denaturation

Application of Carbonyl Compound Intermediates and Wittig Olefination

The critical C=C double bond at the 3-position is often constructed using olefination reactions, with the Wittig reaction being a cornerstone method. lumenlearning.com This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with a carbonyl compound (an aldehyde or ketone). mnstate.edu

To synthesize the precursor 3-octen-1-ol, a typical retrosynthetic approach would involve disconnecting the double bond. This leads to a five-carbon aldehyde (pentanal) and a three-carbon phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the carbanion is alkyl) generally favor the formation of a cis or (Z)-alkene. organic-chemistry.orgwikipedia.org This is ideal for synthesizing (Z)-3-octen-1-ol.

Stabilized ylides (where the R group is an electron-withdrawing group) predominantly yield the trans or (E)-alkene.

The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. total-synthesis.com The decomposition of this intermediate to form the alkene and the highly stable triphenylphosphine oxide is the thermodynamic driving force of the reaction. lumenlearning.com

Grignard reagents are powerful tools for forming carbon-carbon bonds and are instrumental in building the carbon backbone of precursors to 3-octen-1-ol. mnstate.edu A Grignard reaction can be used to synthesize an alcohol from carbonyl compounds. organic-chemistry.orglibretexts.org

For instance, a synthetic route could involve:

Reaction of a propyl magnesium halide (a Grignard reagent) with an appropriate epoxy alcohol or a protected halo-alcohol to construct the eight-carbon chain.

Alternatively, a Grignard reagent could add to an aldehyde, such as acrolein, followed by chain extension.

Selective Reduction: Once a suitable precursor containing other functional groups (like a ketone or an alkyne) is assembled, selective reduction is crucial. For example, if the synthesis yields an oct-3-yn-1-ol intermediate, a selective reduction of the triple bond is required. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for hydrogenation will stereoselectively produce the (Z)-alkene, (Z)-3-octen-1-ol. In contrast, a dissolving metal reduction (e.g., sodium in liquid ammonia) would yield the (E)-alkene. These alcohols are then esterified to the target acetate.

Biocatalytic and Green Chemistry Approaches in Compound Synthesis

The fragrance and flavor industry is increasingly adopting green chemistry principles to meet consumer demand for "natural" products and reduce environmental impact. personalcaremagazine.commatec-conferences.org Biocatalysis is central to this shift.

As mentioned, enzymatic esterification is a prime example of a green approach. Whole-cell biocatalysts, such as recombinant E. coli expressing specific lipases, can also be used for efficient ester synthesis in organic media. nih.gov These methods operate under mild conditions (lower temperature and pressure), reduce waste, and often use renewable feedstocks. researchgate.net The use of enzymes can lead to very high conversion rates and product purity, minimizing the need for extensive downstream processing. nih.gov

Key aspects of green chemistry in this context include:

Use of Biocatalysts: Replacing traditional chemical catalysts with enzymes (e.g., lipases) to improve selectivity and reduce harsh reaction conditions. mdpi.compersonalcareinsights.com

Solvent-Free Reactions: Performing reactions where one of the substrates acts as the solvent, which eliminates the environmental and health issues associated with volatile organic solvents. researchgate.net

Renewable Feedstocks: Exploring pathways that start from bio-based materials.

Research has demonstrated high yields for flavor esters like octyl acetate using immobilized lipases in solvent-free systems, highlighting the industrial viability of these green approaches. nih.gov

Chemical Modifications and Functionalization Studies

While this compound is often a final product, its structure—containing both an ester and an alkene—allows for further chemical modification.

Reactions at the Double Bond: The C=C double bond is a site for various electrophilic addition reactions. For example, epoxidation would yield 3,4-epoxyoctyl acetate, a potentially valuable intermediate. Dihydroxylation could produce the corresponding diol, while hydrogenation would saturate the chain to form octyl acetate.

Modification of the Ester Group: The acetate group can be hydrolyzed back to the parent alcohol, 3-octen-1-ol, under acidic or basic conditions. This alcohol can then be re-esterified with different carboxylic acids to produce a range of 3-octenyl esters with varying properties. Transesterification, either chemically or enzymatically catalyzed, can also be employed to exchange the acetate group for another ester group directly.

These modifications allow for the creation of a library of related compounds from a common intermediate, enabling the exploration of structure-activity relationships for various applications.

Sophisticated Analytical Characterization in Research

Advanced Chromatographic and Spectroscopic Techniques for Structural Elucidation

To fully understand the structure and function of 3-octen-1-ol (B8816688), acetate (B1210297), scientists utilize powerful analytical tools that provide in-depth information about its chemical makeup, including its isomeric and enantiomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing volatile compounds like 3-octen-1-ol, acetate within complex mixtures. In this method, the sample is first vaporized and passed through a long, thin capillary column (the GC component). The column's inner surface is coated with a stationary phase, which interacts differently with various compounds in the mixture. This differential interaction causes the compounds to separate, eluting from the column at distinct times, known as retention times.

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum. This spectrum serves as a unique chemical "fingerprint" for the compound. By comparing the obtained mass spectrum with spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST), researchers can confirm the identity of this compound. Furthermore, the use of Linear Retention Index (LRI) data, which normalizes retention times relative to a series of n-alkane standards, provides an additional layer of confidence in the identification, helping to distinguish between isomers and other closely related compounds. wiley.com

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-forms). The enantiomeric ratio of this compound in a natural product can be a critical indicator of its authenticity, as biological pathways often produce one enantiomer in excess, whereas synthetic production typically results in an equal (racemic) mixture.

Chiral Gas Chromatography is a specialized technique designed to separate these enantiomers. It utilizes a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves enantiomerically pure, often based on derivatized cyclodextrins. The chiral environment of the column allows for differential interaction with the (R)- and (S)-enantiomers of this compound, leading to their separation and elution at different retention times. By integrating the peak areas of the two separated enantiomers, a precise enantiomeric ratio can be determined. This analysis is crucial in authenticity studies, for example, to detect the adulteration of natural essential oils with synthetic, racemic versions of the compound.

While GC-MS is excellent for identification within a mixture, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the unambiguous structural confirmation of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals corresponding to the methyl protons of the acetate group, the protons adjacent to the ester oxygen, the olefinic protons of the C=C double bond, and the various methylene (B1212753) and methyl protons of the octenyl chain. The splitting patterns (multiplicity) of these signals provide information about neighboring protons, helping to piece the structure together.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would display unique peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the ester group, and the carbons of the alkyl chain. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity between protons and carbons, leaving no ambiguity in the final structure. springernature.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong, sharp peak would appear around 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. Another key absorption would be the C=C stretching vibration of the alkene group, typically found around 1650 cm⁻¹. The presence of these specific bands provides conclusive evidence for the ester and alkene functionalities within the molecule.

Methodologies for Quantitative Analysis in Complex Biological and Environmental Matrices

Determining the precise amount of this compound in complex samples, such as food products, plant tissues, or environmental air samples, requires robust and sensitive quantitative methodologies. GC-MS is the predominant technique used for this purpose, often coupled with a sample preparation step to isolate and concentrate the analyte.

A common approach involves Solid-Phase Microextraction (SPME), particularly Headspace SPME (HS-SPME). In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile compounds like this compound partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then directly inserted into the hot GC inlet, where the analytes are desorbed for analysis. This technique is solvent-free, rapid, and minimizes sample matrix interference.

For quantification, an internal standard (a known amount of a compound with similar chemical properties but not present in the sample) is added to the sample before extraction. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and the internal standard. By comparing the peak area ratio of the analyte to the internal standard in the unknown sample against the calibration curve, a precise concentration can be determined. Method validation is critical and involves establishing parameters like the Limit of Quantification (LOQ), linearity, accuracy, and precision to ensure the reliability of the results. coresta.orgresearchgate.net

Table 1: Example Parameters for Quantitative GC-MS Method

ParameterExample Condition/ValuePurpose
Sample Prep Headspace Solid-Phase Microextraction (HS-SPME)Isolate and concentrate volatile analyte from complex matrix.
GC Column DB-5ms (non-polar) or DB-WAX (polar)Separate this compound from other volatile compounds.
Detector Mass Spectrometer (in SIM or MRM mode)Provides high selectivity and sensitivity for the target analyte.
Internal Standard 2-Nonanol or deuterated acetate esterCorrects for variations in sample preparation and instrument response.
Calibration 7-point curve (e.g., 10-2500 ng/mL)Establishes the relationship between instrument response and concentration.
Validation LOQ, Recovery (e.g., 85-115%), Precision (RSD <15%)Ensures the analytical method is accurate, reliable, and fit for purpose.

Application in Authenticity and Origin Verification Studies of Natural Products

The unique volatile profiles of natural products, often referred to as chemical fingerprints, can be used to verify their authenticity and geographical or botanical origin. This compound, as a component of this profile, can serve as a key chemical marker.

Advanced GC techniques, including comprehensive two-dimensional gas chromatography (GC×GC-TOF-MS), are particularly powerful for this application. GC×GC provides greatly enhanced separation capacity compared to conventional GC, allowing for the resolution of hundreds or even thousands of compounds in a single analysis. This detailed chemical fingerprint can be subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA), to identify patterns and classify samples based on their origin.

For instance, the concentration of this compound, relative to other key volatile compounds, could help differentiate between different cultivars of a fruit or wines from different regions. Furthermore, as discussed previously, chiral GC analysis plays a definitive role in authenticity. The discovery of a racemic mixture of this compound in a product marketed as "natural" would be a clear indication of adulteration with a synthetic equivalent. These analytical strategies are vital for protecting the quality and integrity of high-value natural products like essential oils, wines, and specialty foods.

Information Not Available for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient data to generate an article on the chemical compound “this compound” that adheres to the specific biological and ecological roles outlined in your request.

The requested topics include:

Pheromonal Activity and Insect Attractancy

Allelochemical Interactions

Influence on Fungal Spore Germination and Growth

Modulation of Mycotoxin Production

Role in Microbial Volatile Organic Compound Profiles

The search for documented research in these specific areas for this compound did not yield the necessary information to create a scientifically accurate and thorough article. Chemical databases list the compound, but detailed studies on its semiochemical functions or its role in microbial and fungal interactions are not present in the available literature.

It is important to distinguish "this compound" from the similarly named and extensively studied compounds:

1-Octen-3-ol (B46169): This compound is widely recognized as a potent insect attractant, particularly for mosquitoes and tsetse flies. biodiversitylibrary.orgresearchgate.netdipterajournal.com It is also well-documented as a volatile organic compound produced by fungi that can influence spore germination and fungal growth. researchgate.net

1-Octen-3-yl acetate: This is the acetate ester of 1-octen-3-ol and is known as a component of lavender oil, used in the flavor and fragrance industry. wikipedia.orgfragranceconservatory.com

The biological functions outlined in the requested article—such as insect attraction and fungal inhibition—are characteristic of 1-octen-3-ol , not this compound. Fulfilling the request as specified would not be possible without speculating or misattributing the properties of other chemicals to the subject compound.

Biological and Ecological Roles in Non Human Systems

Ecological Functions Beyond Direct Attraction (e.g., Antifeedant Roles)

While many volatile organic compounds are known for their role in attracting insects to food sources or mates, a significant number also serve in defensive capacities, such as acting as antifeedants or repellents. Research into the specific ecological roles of 3-Octen-1-ol (B8816688), acetate (B1210297) is limited; however, studies on structurally similar C8 compounds, particularly 1-octen-3-ol (B46169), provide valuable insights into the potential defensive functions of such molecules in non-human systems.

The closely related alcohol, 1-octen-3-ol, has demonstrated repellent and antifeedant properties against certain insect species. For instance, in field experiments, the addition of 1-octen-3-ol to traps baited with the aggregation pheromone of the pine engraver, Ips pini, significantly reduced the capture of these beetles. This suggests that 1-octen-3-ol can interrupt the response of Ips pini to its own aggregation signals, functioning as a repellent.

Furthermore, detailed laboratory assays have shown that 1-octen-3-ol acts as a repellent against the southern house mosquito, Culex quinquefasciatus. nih.govresearchgate.net In surface-landing and feeding assays, both the racemic mixture and the individual enantiomers, (R)- and (S)-1-octen-3-ol, significantly repelled female mosquitoes at a 1% dose. nih.govresearchgate.net This repellent effect indicates a direct deterrence from feeding, a key characteristic of an antifeedant. The fact that mosquitoes with ablated maxillary palps (a primary olfactory organ) were still repelled by 1-octen-3-ol suggests that antennal olfactory receptors also play a crucial role in mediating this repellency. nih.gov

While these findings focus on 1-octen-3-ol, they highlight the potential for C8 compounds with similar structural motifs to possess antifeedant or repellent activities. The presence of the acetate group in 3-Octen-1-ol, acetate introduces a different functional group that could modulate its interaction with insect chemosensory receptors, potentially leading to similar or distinct behavioral responses. For example, (Z)-3-hexenyl acetate, another unsaturated acetate ester, is known to elicit strong electrophysiological responses in the antennae of various beetle species, indicating the importance of the acetate moiety in insect olfaction. mdpi.com However, direct experimental evidence for the antifeedant or repellent roles of this compound is currently lacking in the scientific literature.

Table 1: Documented Repellent or Antifeedant Activity of a Related C8 Compound

CompoundTarget OrganismObserved EffectCitation(s)
1-Octen-3-olIps pini (Pine Engraver)Interruption of aggregation pheromone response
1-Octen-3-ol (racemic, (R)- and (S)-enantiomers)Culex quinquefasciatus (Southern House Mosquito)Repellency in landing and feeding assays nih.govresearchgate.net

Structure-Activity Relationships in Biological Responses of Non-Human Organisms

The biological activity of a volatile compound is intrinsically linked to its molecular structure. Variations in chain length, the position and geometry of double bonds, and the nature of functional groups can all dramatically alter how a molecule is perceived by an organism's sensory system. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, research on the closely related 1-octen-3-ol and other C8 compounds provides a framework for understanding how structural modifications might influence biological responses in insects.

The olfactory system of insects is highly attuned to stereochemistry. In the southern house mosquito, Culex quinquefasciatus, different olfactory receptors (ORs) exhibit distinct selectivities for the enantiomers of 1-octen-3-ol. An OR highly expressed in the maxillary palps, CquiOR118b, shows a strong and selective response to (R)-1-octen-3-ol. nih.gov In contrast, an antennal OR, CquiOR114b, responds more strongly to (S)-1-octen-3-ol. nih.gov This differential recognition of enantiomers by distinct receptors located in different olfactory appendages highlights the fine-tuned nature of insect chemosensation and demonstrates that chirality is a critical determinant of biological activity.

Further studies on the olfactory receptors of Drosophila melanogaster have shown that the Or13a receptor responds strongly to 1-octen-3-ol. nih.gov The response is sensitive to minor structural changes; for instance, the response to 2-heptanol, which lacks a double bond and has a shorter carbon chain, is significantly reduced. nih.gov This indicates that both the carbon chain length and the presence and position of the double bond are crucial for optimal receptor activation.

The functional group is another key determinant of activity. The presence of a hydroxyl group in 1-octen-3-ol versus an acetate group in this compound would be expected to significantly alter the molecule's polarity, volatility, and binding affinity to olfactory receptors. Acetates are common components of insect pheromones and plant volatiles, and insects possess olfactory receptors specifically tuned to these esters. For example, in the dark-sided cutworm, Euxoa messoria, specific olfactory sensory neurons are highly sensitive to (Z)-3-dodecenyl acetate, a component of its sex pheromone. The response of these neurons is highly dependent on the position and geometry of the double bond, as well as the acetate functional group.

While direct SAR data for this compound is scarce, the principles derived from studies of analogous compounds suggest that its biological activity in non-human organisms will be highly dependent on:

The position of the double bond: The location of the double bond at the 3-position is a key structural feature.

The stereochemistry of the double bond: The cis (Z) or trans (E) configuration of the double bond would likely influence its interaction with specific olfactory receptors.

The acetate functional group: The ester moiety is a critical feature for recognition by specific olfactory receptors tuned to acetates.

Table 2: Olfactory Receptor Responses to 1-Octen-3-ol and a Related Compound in Drosophila melanogaster

CompoundOlfactory ReceptorResponse LevelCitation
1-Octen-3-olOr13aVery Strong nih.gov
2-HeptanolOr13aMedium nih.gov

Environmental Chemistry, Atmospheric Fate, and Degradation

Atmospheric Degradation Mechanisms

The primary pathways for the atmospheric removal of 3-Octen-1-ol (B8816688), acetate (B1210297) are through reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃) during nighttime. These reactions break down the parent molecule into smaller, more oxidized products.

During daylight hours, the dominant degradation pathway for 3-Octen-1-ol, acetate is its reaction with the hydroxyl (OH) radical, the most significant atmospheric oxidant. The reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, and to a lesser extent, through hydrogen abstraction from other sites on the molecule.

The atmospheric lifetime of unsaturated alcohols and their esters with respect to OH radicals is typically short, often estimated to be around one hour. This rapid degradation indicates that their chemical impact is most significant in areas close to their emission sources. The reaction rate coefficient for the similar compound, cis-3-hexenyl acetate, with OH radicals has been determined to be (4.19 ± 0.38) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

The oxidation of this compound by OH radicals leads to the formation of a variety of smaller, oxygenated products. The primary products are carbonylic compounds, which result from the decomposition of the unstable hydroxyalkoxy radicals formed after the initial OH addition. These products can significantly influence local atmospheric chemistry, including the formation of ozone.

Table 6.1: Kinetic Data for OH Radical Reactions with Related Unsaturated Esters

Compound Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (τ_OH)
cis-3-Hexenyl acetate (4.19 ± 0.38) x 10⁻¹¹ ~1.6 hours
Amyl acetate (6.00 - 6.37) x 10⁻¹² ~22 hours europa.eu
Isoamyl acetate 6.96 x 10⁻¹² ~20 hours thegoodscentscompany.com

Note: Atmospheric lifetime is calculated assuming an average global OH concentration of 1 x 10⁶ molecules cm⁻³.

Ozonolysis, the reaction with ozone (O₃), is another significant degradation pathway for this compound, particularly in regions with higher ozone concentrations or during times when OH radical concentrations are lower. The reaction mechanism involves the electrophilic addition of ozone to the C=C double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes to form a carbonyl compound and a Criegee Intermediate (CI).

These Criegee Intermediates are highly reactive and can be stabilized or decompose, leading to the formation of additional OH radicals and other oxygenated products. For the related compound cis-3-hexenyl acetate, the primary products of ozonolysis are propanal and 3-oxopropyl acetate. thegoodscentscompany.com

Kinetic studies on analogous compounds provide insight into the reaction rates. For instance, the ozonolysis rate coefficient for cis-3-hexenyl acetate has been reported to be in the range of (5.40 ± 1.40) × 10⁻¹⁷ to (5.90 ± 0.87) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. thegoodscentscompany.com The atmospheric lifetime of this compound with respect to ozonolysis is expected to be on the order of several hours, making it a competitive process with OH-initiated oxidation.

Table 6.2: Ozonolysis Rate Coefficients for Related Unsaturated Compounds

Compound Rate Coefficient (k_O₃) (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (τ_O₃)
cis-3-Hexenyl acetate (5.77 ± 0.70) x 10⁻¹⁷ ~8 hours
1-Octen-3-one (1.09 ± 0.12) x 10⁻¹⁷ ~36.4 hours epa.govnih.gov
3-Octen-2-one (3.48 ± 0.36) x 10⁻¹⁷ ~11.4 hours epa.govnih.gov

Note: Atmospheric lifetime is calculated assuming an average global O₃ concentration of 7 x 10¹¹ molecules cm⁻³.

Formation of Secondary Organic Aerosols (SOA) from Precursor Compounds

The atmospheric oxidation of this compound, particularly through ozonolysis, is a known pathway for the formation of Secondary Organic Aerosols (SOA). SOA consists of fine particulate matter formed when the low-volatility products of VOC oxidation condense onto existing aerosol particles or form new particles.

Factors such as the concentration of the precursor, the presence of other pollutants like sulfur dioxide, and atmospheric conditions like humidity can influence SOA formation. For example, studies on cis-3-hexenyl acetate have shown that the presence of acidic seed particles can inhibit SOA formation, while sulfur dioxide can promote new particle formation. thegoodscentscompany.com SOA derived from these green leaf volatiles can affect the Earth's radiative budget by scattering and absorbing radiation.

Table 6.3: SOA Yields from Ozonolysis of Related Precursors

Precursor Compound SOA Yield (%) Experimental Conditions
1-Octen-3-ol (B46169) 1.03 ± 0.07 Chamber Ozonolysis thegoodscentscompany.com
β-caryophyllene 16 ± 5 to 37 ± 11 Temperature dependent (313 to 243 K)
m-xylene ~36 Low-NOx conditions

Environmental Mobility and Biodegradation Potential

The environmental mobility of this compound is largely governed by its physical and chemical properties, particularly its solubility in water. As an ester with a relatively long eight-carbon chain, it is expected to have low water solubility. Reports for the analogous 1-octen-3-yl acetate confirm it is insoluble in water but soluble in organic solvents like alcohol. This suggests that if released into aquatic systems, it would not be highly mobile in the water column and would likely partition to sediment or organic matter.

In terrestrial environments, its fate is influenced by its tendency to adsorb to soil particles. Modeling studies on the structurally similar saturated compound, octyl acetate, predict that it will predominantly partition into the soil. thegoodscentscompany.com

Regarding its persistence, this compound is not expected to be a persistent environmental pollutant. The ester functional group is susceptible to hydrolysis, and the unsaturated carbon chain is a site for microbial degradation. The estimated soil half-life for octyl acetate is approximately 17.3 days, indicating a moderate rate of degradation. thegoodscentscompany.com This suggests that this compound is likely to be readily biodegradable in soil and sediment environments, limiting its long-term environmental impact.

Atmospheric Implications for Tropospheric Chemistry

The atmospheric degradation of this compound has significant implications for tropospheric chemistry, primarily through its contribution to the formation of photochemical smog and its influence on the oxidizing capacity of the atmosphere.

The carbonylic compounds produced from its oxidation, such as aldehydes and ketones, are key precursors in the formation of ground-level ozone. In the presence of nitrogen oxides (NOx) and sunlight, these carbonyls can be photolyzed or react with OH radicals, initiating a series of reactions that lead to ozone production.

Furthermore, the reaction of peroxy radicals (RO₂) formed during the degradation of this compound with nitric oxide (NO) can lead to the formation of peroxyacetyl nitrates (PANs), which are important components of photochemical smog and can act as reservoirs for NOx, transporting it over long distances.

Given the short atmospheric lifetime of this compound (on the order of hours), its impact on tropospheric chemistry is most pronounced on local and regional scales, close to its sources of emission. The rapid chemical processing means it can quickly influence local air quality by contributing to the formation of ozone and secondary organic aerosols.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is instrumental in elucidating the intricate details of chemical reactions involving 3-octen-1-ol (B8816688), acetate (B1210297). By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a quantitative understanding of reaction kinetics and thermodynamics.

Key applications for 3-octen-1-ol, acetate include:

Ester Hydrolysis and Formation: Modeling the acid-catalyzed or base-catalyzed hydrolysis of the acetate group to yield 3-octen-1-ol and acetic acid. This would involve calculating the energy profile of the tetrahedral intermediate and identifying the rate-determining step. Conversely, the mechanism of its formation via esterification of 3-octen-1-ol can also be modeled.

Reactions at the Carbon-Carbon Double Bond: Investigating the mechanisms of electrophilic additions, such as halogenation or hydrohalogenation, across the C=C double bond at the 3-position. Computational models can predict the stereoselectivity and regioselectivity of such reactions.

Oxidation and Degradation Pathways: Simulating the oxidation of the double bond, which can lead to the formation of various degradation products. Understanding these pathways is crucial for assessing the stability of the compound.

Research in this area would typically employ methods like Density Functional Theory (DFT) to balance computational cost and accuracy.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational spectroscopy is a valuable tool for interpreting experimental spectra and predicting the spectral properties of different isomers and conformers of this compound.

Conformational Analysis: The flexibility of the octenyl chain and the rotation around the ester group give rise to multiple conformers. A systematic conformational search, often using molecular mechanics initially, followed by higher-level quantum chemical calculations (like DFT), can identify the lowest energy (most stable) conformations. This is critical as the observed spectroscopic properties are a population-weighted average of the properties of individual conformers.

Prediction of Spectroscopic Data:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, key predicted vibrations would include the C=O stretch of the ester, the C=C stretch of the alkene, and various C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These theoretical predictions are highly sensitive to the molecular geometry and can be used to confirm the structure and stereochemistry of the molecule.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help understand fragmentation patterns observed in techniques like electron ionization mass spectrometry by calculating the energies of different fragment ions.

PropertyPredicted Value Range (Illustrative)Key Influencing Structural Feature
C=O Stretching Frequency (IR)1730-1750 cm⁻¹Ester carbonyl group
C=C Stretching Frequency (IR)1650-1670 cm⁻¹Alkene double bond
¹³C Chemical Shift (C=O)170-172 ppmCarbonyl carbon of the acetate
¹H Chemical Shift (vinyl)5.3-5.6 ppmProtons on the C=C double bond

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound and its interactions with other molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's dynamics in various environments.

Applications for this compound:

Solvation Studies: Simulating the behavior of this compound in different solvents (e.g., water, ethanol) to understand how intermolecular forces like van der Waals interactions and dipole-dipole interactions influence its solubility and conformation.

Interaction with Receptors: In the context of its role as a flavor or fragrance compound, MD simulations can be used to model its binding to olfactory receptors. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the binding affinity and specificity, providing insights into the mechanism of odor perception.

Behavior in Mixtures: Modeling the interactions of this compound in complex mixtures, such as food matrices or fragrance formulations, to understand how its volatility and sensory properties are affected by the presence of other compounds.

Theoretical Approaches to Structure-Property Relationships

Theoretical approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate the chemical structure of molecules with their physical, chemical, and biological properties.

For this compound, these models can be developed to predict various properties based on a set of calculated molecular descriptors.

Molecular Descriptors: These are numerical values derived from the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc. nih.govnist.gov

Topological: Indices that describe the connectivity of atoms.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, orbital energies (HOMO/LUMO), etc.

Predicted Properties: By establishing a mathematical relationship between these descriptors and experimentally determined properties for a series of related compounds, models can be built to predict:

Emerging Research Areas and Future Perspectives

Integration into Advanced Biopesticide and Sustainable Pest Management Strategies

The exploration of 3-Octen-1-ol (B8816688), acetate (B1210297) as a component in advanced biopesticides is a growing area of interest, driven by the need for sustainable alternatives to conventional synthetic pesticides. Semiochemicals, which are signaling chemicals that mediate interactions between organisms, are central to Integrated Pest Management (IPM) programs. thegoodscentscompany.comnih.gov These compounds are used to manipulate insect behavior for monitoring or control purposes. thegoodscentscompany.comprayoglife.com Strategies within IPM that utilize semiochemicals include monitoring populations with baited traps, mass trapping, and "push-pull" systems that combine repellents and attractants. nih.govprayoglife.com

While research has extensively focused on related C8 compounds like 1-octen-3-ol (B46169) as attractants for various insect species, the specific role of 3-Octen-1-ol, acetate is less defined but holds significant potential. nih.govresearchgate.net Acetate esters of other short-chain alcohols, such as (Z)-3-hexenyl acetate, are known components of pheromone blends and plant volatile emissions that repel pests or attract their natural enemies. nih.gov The future of sustainable pest management lies in identifying and utilizing novel semiochemicals like this compound. Research is anticipated to focus on its efficacy, alone or in synergistic combination with other compounds, to influence the behavior of specific agricultural and forest pests. Its integration into biopesticide formulations could lead to more targeted and ecologically sound pest control methods, reducing reliance on broad-spectrum insecticides.

Biotechnological Production and Metabolic Engineering of Biosynthesis Pathways

The sustainable and scalable production of specialty chemicals like this compound is a key challenge that biotechnology aims to address. While chemical synthesis is established, biotechnological routes offer the potential for greener processes and the production of "natural" labeled compounds. Research into the biosynthesis of this specific acetate is limited, but pathways for its precursor alcohol, 3-octen-1-ol, can be inferred from the well-studied biosynthesis of its isomer, 1-octen-3-ol. biodiversitylibrary.orgepa.gov

The biosynthesis of 1-octen-3-ol in fungi, such as the button mushroom (Agaricus bisporus), proceeds from linoleic acid. biodiversitylibrary.org This pathway involves a sequential enzymatic reaction catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL). epa.gov It is hypothesized that a similar pathway could lead to the formation of 3-octen-1-ol.

Table 1: Putative Biosynthesis Pathway for 3-Octen-1-ol

Step Precursor Enzyme(s) Product
1 Linoleic Acid Lipoxygenase (LOX) Fatty Acid Hydroperoxide

Once the alcohol is produced, the final step to create the acetate ester would involve an alcohol acetyltransferase (AAT), an enzyme responsible for transferring an acetyl group from acetyl-CoA to an alcohol. Metabolic engineering efforts could focus on harnessing these pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). thegoodscentscompany.com Future research will likely involve:

Discovery and Characterization of Enzymes: Identifying and characterizing the specific LOX, HPL, and AAT enzymes capable of producing this compound.

Pathway Reconstruction: Assembling the identified biosynthetic genes into a suitable microbial chassis.

Optimization of Production: Enhancing precursor supply (e.g., acetyl-CoA) and optimizing fermentation conditions to improve titers and yield. thegoodscentscompany.com

Development of Novel Analytical Applications in Ecological Monitoring

The ability to detect and quantify trace amounts of semiochemicals in the environment is crucial for ecological studies and for the development of pest monitoring tools. Novel analytical applications for this compound are emerging, leveraging established chemical analysis techniques.

The primary method for the identification and quantification of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). prayoglife.com This technique separates volatile compounds in a sample and provides a unique mass spectrum for identification. Spectral data for this compound is available in chemical databases, which serves as a reference for its detection in environmental samples. prayoglife.comnih.gov

Table 2: Analytical Techniques for this compound

Technique Application Principle
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and Quantification Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio.
Electroantennography (EAG) Insect Response Detection Measures the electrical response of an insect's antenna to specific volatile compounds, indicating olfactory detection.

| Passive Sampling | Environmental Concentration | Uses sorbent materials to accumulate volatile compounds from the air over time, providing a time-weighted average concentration. |

For ecological monitoring, these analytical methods can be applied to:

Air Sampling: Using passive sampling devices to monitor the presence and concentration of this compound in different habitats. nih.govnih.gov

Biomonitoring: Detecting the compound in plant emissions or insect tissues to understand its ecological distribution.

Pest Surveillance: Coupling GC with an electroantennographic detector (GC-EAD) allows for the identification of which compounds in a complex mixture (like a plant's scent) elicit a response in a target insect's antenna. thegoodscentscompany.combiodiversitylibrary.org This is a powerful tool for discovering novel attractants or repellents that could be used in monitoring traps. The development of portable and sensitive analytical devices will further enhance the potential for real-time ecological monitoring of this and other semiochemicals.

Unexplored Biological Roles and Inter-Species Chemical Communication

While the functions of many C6 and C8 volatile compounds, particularly green leaf volatiles, are increasingly understood, the specific biological roles of this compound remain largely unexplored. acs.org Its structural similarity to known semiochemicals strongly suggests it plays a role in chemical communication, but specific examples in the scientific literature are scarce. This represents a significant knowledge gap and a promising frontier for research in chemical ecology.

Semiochemicals are broadly classified based on the nature of the interaction they mediate:

Pheromones: Mediate interactions between individuals of the same species (e.g., aggregation, sex, alarm).

Allelochemicals: Mediate interactions between different species. These can be further divided into:

Kairomones: Benefit the receiver (e.g., a predator detecting a prey's scent).

Allomones: Benefit the emitter (e.g., a plant releasing a compound that repels herbivores).

Synomones: Benefit both the emitter and receiver (e.g., a flower's scent attracting pollinators).

Future research into this compound will likely focus on identifying its natural sources (e.g., specific plants, fungi, or insects) and elucidating its function in various ecological contexts. For example, it could be a component of an insect's pheromone blend, a volatile released by plants upon herbivore attack to attract predatory insects, or a signal used in plant-plant communication. nih.govacs.org Uncovering these roles is essential for understanding its ecological significance and for harnessing its potential in applications like pest management. The study of its effects on a wide range of organisms will be key to mapping its role in inter-species chemical communication networks.

Methodological Advancements in Chemical Synthesis and Characterization

Advancements in chemical synthesis and characterization are fundamental to enabling research and application of specific chemical compounds. For this compound, this involves developing efficient and stereoselective synthetic routes and employing sophisticated analytical techniques for unambiguous characterization.

The synthesis of this compound typically involves two main stages: the synthesis of the 3-octen-1-ol precursor and its subsequent esterification. The key challenge in synthesizing the precursor alcohol is controlling the stereochemistry of the double bond to produce either the (Z) (cis) or (E) (trans) isomer, as the biological activity of semiochemicals is often highly dependent on their isomeric purity.

Recent advancements in organic synthesis, such as new catalytic methods for C-C bond formation and stereoselective reductions, can be applied to improve the efficiency and selectivity of these syntheses. Following synthesis, rigorous characterization is required to confirm the structure and purity of the compound.

Table 3: Characterization Methods for this compound

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms and the stereochemistry of the double bond.
Gas Chromatography-Mass Spectrometry (GC-MS) Confirms the molecular weight and fragmentation pattern, and assesses the purity of the compound.

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as the ester carbonyl group and the C=C double bond. |

The availability of pure, well-characterized standards of this compound is critical for all areas of research, from biological assays to the development of analytical methods for ecological monitoring. Continued innovation in synthetic and analytical chemistry will be crucial for advancing the study and application of this compound.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3-Octen-1-ol acetate in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting 3-Octen-1-ol acetate in natural extracts or synthetic mixtures. Key parameters include:

  • Column selection : Polar columns (e.g., DB-WAX) or non-polar columns (e.g., DB-5) are used depending on isomer separation requirements .
  • Retention indices : Reported retention times (RT) range from 11.95–11.98 minutes under specific temperature programs (e.g., 50°C to 250°C at 3°C/min) .
  • Mass spectral libraries : NIST and Adams’ essential oil databases provide reference spectra for confirmation .

Example GC-MS Parameters

Column TypeTemperature ProgramRT (min)Key Fragments (m/z)Reference
DB-550°C → 250°C @ 3°C/min11.95170 (M+), 127, 99
DB-WAX60°C → 240°C @ 4°C/min11.98170 (M+), 109, 67

Q. How can researchers differentiate stereoisomers of 3-Octen-1-ol acetate?

Chiral GC columns (e.g., β-cyclodextrin-based) or nuclear magnetic resonance (NMR) spectroscopy are used to resolve cis and trans isomers. For example:

  • NMR : Distinct chemical shifts for allylic protons in cis (δ 5.3–5.4 ppm) vs. trans (δ 5.1–5.2 ppm) configurations .
  • Chiral GC : Retention index differences of 5–10 units between stereoisomers under isothermal conditions .

Q. What are the primary synthetic routes for 3-Octen-1-ol acetate?

  • Esterification : Reaction of 3-Octen-1-ol with acetic anhydride under acid catalysis (e.g., H₂SO₄) at 80–100°C .
  • Enzymatic synthesis : Lipase-catalyzed acetylation in non-polar solvents (e.g., hexane) for higher enantiomeric purity .

Advanced Research Questions

Q. How do safety assessments for 3-Octen-1-ol acetate address conflicting toxicity endpoints (e.g., skin sensitization vs. systemic toxicity)?

The International Fragrance Association (IFRA) evaluates safety using a tiered approach:

  • Dose-response modeling : Derives no-observed-adverse-effect levels (NOAELs) for systemic toxicity (e.g., LD₅₀ > 2,000 mg/kg in rodents) .
  • QRA for skin sensitization : Applies Quantitative Risk Assessment (QRA) to set exposure limits (<0.1% in leave-on products) .
  • Endpoint prioritization : The lowest safe concentration across endpoints determines final usage thresholds .

Q. What methodological challenges arise in studying 3-Octen-1-ol acetate’s role in insect pheromone systems?

  • Low natural abundance : Requires micro-scale GC-MS with headspace sampling (detection limits <1 ng/mL) .
  • Isomer specificity : Z-isomers often exhibit higher bioactivity, necessitating enantioselective synthesis .
  • Field validation : Electroantennography (EAG) must correlate lab data with behavioral responses in target species .

Q. How can conflicting metabolic pathway data for 3-Octen-1-ol acetate be resolved?

Discrepancies in hepatic vs. dermal metabolism studies are addressed via:

  • In vitro models : Hepatocyte assays (CYP450-mediated oxidation) vs. 3D skin models (esterase-driven hydrolysis) .
  • Isotopic labeling : Using ¹³C-labeled acetate to track metabolite distribution in dual-pathway studies .

Key Metabolic Pathways

PathwayPrimary MetabolitesEnzyme SystemReference
Hepatic3-Octen-1-ol, CO₂CYP2E1, CYP3A4
DermalAcetic acid, 3-Octen-1-olCarboxylesterase

Q. What strategies optimize 3-Octen-1-ol acetate’s stability in lipid-based drug delivery systems?

  • Lipid conjugation : Covalent linkage to phospholipids (e.g., DPPC) reduces hydrolysis .
  • pH modulation : Buffering formulations to pH 5.0–6.0 minimizes ester bond cleavage .
  • Encapsulation : Nanoemulsions (20–50 nm) with poloxamer surfactants enhance shelf-life by 30–50% .

Data Contradiction Analysis

Q. Why do reported odor thresholds for 3-Octen-1-ol acetate vary across studies?

Discrepancies arise from:

  • Matrix effects : Detection thresholds in air (0.01 ppb) vs. aqueous solutions (0.1 ppm) .
  • Panelist variability : Olfactory fatigue and genetic differences in odorant receptor sensitivity .

Q. How should researchers interpret conflicting chromatographic retention indices for 3-Octen-1-ol acetate?

Variations stem from:

  • Column aging : Polar columns degrade faster, altering RT by ±2 minutes over 500 runs .
  • Temperature calibration : Inter-lab differences in oven calibration (±1°C) impact RT reproducibility .

Methodological Recommendations

Best practices for quantifying 3-Octen-1-ol acetate in plant essential oils:

  • Internal standards : Use deuterated analogs (e.g., d₃-3-Octen-1-ol acetate) to correct for matrix effects .
  • Validation : Perform recovery tests (85–115%) across concentration ranges (0.1–100 µg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.